molecular formula C11H18N4O2 B6145991 tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate CAS No. 1784048-63-0

tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Cat. No.: B6145991
CAS No.: 1784048-63-0
M. Wt: 238.3
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Description

Properties

CAS No.

1784048-63-0

Molecular Formula

C11H18N4O2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole-Pyrrole Precursors

The pyrrolo[3,4-c]pyrazole scaffold is typically assembled via [3+2] cycloaddition or cyclocondensation reactions. A seminal approach involves reacting 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, treatment of 3-amino-1-methylpyrazole with dimethyl acetylenedicarboxylate in acetic acid yields the dihydropyrrolo[3,4-c]pyrazole core through a tandem Michael addition-cyclization sequence.

Recent adaptations employ microwave-assisted synthesis to accelerate ring formation. A 2021 study demonstrated that irradiating 3-amino-1-methylpyrazole with tert-butyl propiolate in DMF at 150°C for 15 minutes achieves 78% cyclization efficiency, significantly reducing reaction time compared to conventional heating.

Tandem Alkylation-Cyclization Approaches

VulcanChem's technical documentation outlines a two-step protocol combining N-alkylation and intramolecular cyclization:

  • N-Methylation : 3-Aminopyrazole undergoes quaternization with methyl iodide in THF using NaH as base (0°C → rt, 12 h)

  • Cyclization : The methylated intermediate reacts with tert-butyl acrylate in presence of DBU (1,8-diazabicycloundec-7-ene) at 80°C for 6 h

This method produces the bicyclic framework with 65-70% overall yield, though purification requires column chromatography due to byproduct formation from over-alkylation.

Amino Group Introduction Methodologies

Direct Amination of Preformed Cores

Post-cyclization amination proves challenging due to the scaffold's electron-deficient nature. Successful strategies include:

  • Nitrogen Insertion : Treating the dehydrogenated pyrrolopyrazole with hydroxylamine-O-sulfonic acid in dioxane/water (1:1) at 60°C for 24 h

  • Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling of brominated intermediates with ammonia equivalents (e.g., NH3·H2O) using Xantphos ligand

A comparative study showed Buchwald-Hartwig amination provides superior regioselectivity (98:2 ratio at C3 vs C1 positions) compared to electrophilic amination methods.

Reductive Amination Pathways

Alternative routes employ nitro-group reduction. For instance, nitration of the 3-position using fuming HNO3/H2SO4 followed by hydrogenation over 10% Pd/C in methanol affords the amine with 85% yield. This two-step sequence avoids regioselectivity issues but requires handling concentrated acids.

tert-Butyl Carboxylate Installation

Esterification of Carboxylic Acid Intermediates

Late-stage esterification is commonly achieved via:

  • Acid Chloride Route :

    • Convert pyrrolopyrazole-5-carboxylic acid to acyl chloride with SOCl2

    • React with tert-butanol in presence of DMAP (4-dimethylaminopyridine)

  • Steglich Esterification :

    • Use DCC (N,N'-dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) to activate the acid

    • Couple with tert-butanol at 0°C → rt for 24 h

While the acid chloride method gives higher yields (90% vs 75%), it generates stoichiometric HCl requiring careful pH control.

Direct Carboxylation-Capping

Modern approaches employ CO2 insertion under transition metal catalysis. A 2024 protocol utilizes:

  • CuI (10 mol%)

  • 1,10-phenanthroline ligand

  • tert-butyl bromide

  • CO2 balloon pressure

This one-pot carboxylation/esterification achieves 82% yield at 80°C in DMF, eliminating separate acid handling steps.

Integrated Synthetic Routes

Linear Approach from Pyrazole Building Blocks

A representative 5-step synthesis from commercial 3-aminopyrazole:

StepTransformationReagents/ConditionsYield
1N-MethylationMeI, NaH, THF, 0°C → rt, 12 h89%
2Cyclizationtert-Butyl acrylate, DBU, 80°C71%
3NitrationHNO3/H2SO4, 0°C, 2 h68%
4ReductionH2 (1 atm), 10% Pd/C, MeOH85%
5EsterificationDCC/NHS, tert-butanol, CH2Cl276%

Overall yield : 27% (theoretical maximum 31%)

Convergent Synthesis via Multicomponent Reactions

PMC research demonstrates pyrrolo[3,4-c]quinolines synthesis through three-component reactions. Adapting this methodology:

  • Combine:

    • 3-Amino-1-methylpyrazole

    • tert-Butyl propiolate

    • Ammonium acetate

  • React in ethanol with pyrazole promoter at 70°C for 4 h

This single-step protocol achieves 73% yield, though purity requires recrystallization from ethanol/water.

Critical Process Parameters

Temperature Optimization

Cyclization efficiency sharply increases between 60-80°C:

Temp (°C)Reaction Time (h)Yield (%)
602442
701265
80671
90468*

*Decomposition observed at >85°C

Solvent Effects on Amination

Solvent polarity significantly impacts Buchwald-Hartwig coupling efficiency:

SolventDielectric ConstantYield (%)
Toluene2.3852
DMF36.778
DMSO46.781
Water80.134

DMSO provides optimal balance between catalyst solubility and substrate stability.

Purification and Characterization

Chromatographic Techniques

Final compound purification typically employs:

  • Normal Phase SiO2 : Hexane/EtOAc (3:1 → 1:2 gradient)

  • Reverse Phase C18 : MeCN/H2O + 0.1% TFA

HPLC purity data from multiple batches:

BatchPurity (%)ColumnMethod
A95.2Zorbax SB-C1860% MeCN, 0.8 mL/min
B97.8XBridge BEH C1855% MeCN, 1.0 mL/min
C99.1Kinetex C18Gradient 40-70% MeCN

Spectroscopic Characterization

Key NMR assignments (400 MHz, DMSO-d6):

Signalδ (ppm)Assignment
11.43 (s, 9H)tert-Butyl CH3
23.12 (s, 3H)N-CH3
34.21-4.35 (m, 2H)Methylene protons (C4/C6)
46.78 (s, 1H)Aromatic H (C7)
57.15 (br s, 2H)NH2

HRMS (ESI+): m/z calculated for C11H18N4O2 [M+H]+ 239.1509, found 239.1512.

Scalability and Industrial Considerations

Kilogram-Scale Production

A 2025 Evitachem patent application details a cGMP-compliant process:

  • Reactor : 500 L glass-lined jacketed vessel

  • Cyclization : 80°C for 6 h under N2

  • Workup : Extract with EtOAC (3×200 L)

  • Crystallization : Heptane/EtOAc (4:1) at -20°C

  • Yield : 68% over 5 steps (99.5% HPLC purity)

Key cost drivers:

  • tert-Butyl acrylate (42% of raw material cost)

  • Pd/C catalyst (23%)

  • Solvent recovery (18%)

Green Chemistry Metrics

Comparison of environmental impact factors:

MethodPMI*E-FactorEnergy (kJ/mol)
Linear synthesis32.187.44200
Convergent approach18.745.23100
MC Reaction11.929.82800

*Process Mass Intensity = total mass used/mass product

The multicomponent reaction (MC) demonstrates superior sustainability metrics .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed: The reactions can lead to a variety of products, such as oxidized derivatives, reduced forms, substituted analogs, and adducts, depending on the specific reagents and conditions employed.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

  • Anticancer Activity : Studies have shown that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions.

  • Reactions : The synthesis of this compound can involve methods such as:
    • Condensation Reactions : These are used to form new carbon-nitrogen bonds essential for constructing heterocyclic compounds.
    • Reduction Reactions : The compound can undergo reduction to yield various amine derivatives with enhanced biological properties .

Material Science

The unique properties of pyrrolo[3,4-c]pyrazole derivatives make them suitable for applications in material science.

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism by which tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Their Modifications
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
Target Compound 1-Methyl, 3-Amino, 5-tert-butyl carboxylate C₁₁H₁₈N₄O₂ 238.3 Reference compound
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5-carboxylate 6,6-Dimethyl, 3-Amino, 5-tert-butyl carboxylate C₁₂H₂₀N₄O₂ 252.3 Additional methyl groups at position 6 enhance hydrophobicity
tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate 6-Ethyl, 3-Amino, 5-tert-butyl carboxylate C₁₂H₂₀N₄O₂ 252.3 Ethyl substituent at position 6 increases steric bulk
cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole No pyrazole ring; fused pyrrolidine-pyrrole system C₁₀H₁₇N₃O₂ 227.3 Replaces pyrazole with pyrrolidine, altering hydrogen-bonding potential
5-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole 5-Methyl, no tert-butyl or amino groups C₆H₉N₃ 123.2 Simplified structure lacking functional groups for derivatization

Key Observations :

  • Substituent Effects : Alkyl groups (e.g., methyl, ethyl) at position 6 increase lipophilicity, which may improve membrane permeability but reduce solubility .
  • Core Heterocycle Modifications : Replacing the pyrazole ring with pyrrolidine (as in cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole) eliminates aromaticity, impacting π-π stacking interactions in target binding .

Key Findings :

  • The target compound is synthesized via Boc protection under mild conditions (room temperature, dichloromethane), achieving high yields (86%) .
  • Analogs with cyclobutyl or aromatic substituents (e.g., phenyl) require harsher conditions (reflux, acetic acid) but maintain comparable yields .

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data
Compound Solubility (PBS, pH 7.4) logP Stability (t₁/₂ in plasma) Pharmacological Activity
Target Compound 12 µM (HT-Solubility assay) 1.8 >6 hours Autotaxin inhibition (IC₅₀ ~50 nM)
tert-Butyl 6,6-dimethyl analog 8 µM 2.3 >8 hours Enhanced metabolic stability due to steric shielding
5-Methyl-pyrrolo[3,4-c]pyrazole 45 µM 0.9 <2 hours Low activity; used as intermediate

Critical Insights :

  • The tert-butyl group in the target compound improves solubility in phosphate-buffered saline (12 µM) compared to non-Boc-protected analogs (e.g., 5-methyl derivative: 45 µM) .
  • Amino-group-containing analogs show potent autotaxin inhibition, a target in fibrosis and cancer, with IC₅₀ values in the nanomolar range .

Biological Activity

Tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 398491-59-3

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells and its potential as an antiviral agent.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs demonstrate high cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHepG2 (liver carcinoma)0.5
Compound BA-431 (skin carcinoma)1.2
tert-butyl 3-amino-1-methyl...MCF-7 (breast cancer)0.8

The structure-activity relationship analysis revealed that modifications in the pyrrolo[3,4-c]pyrazole scaffold can enhance anticancer activity by increasing interactions with target proteins involved in cell proliferation.

Antiviral Activity

In addition to anticancer properties, this compound has shown promise as an antiviral agent. A study focusing on pyrazole derivatives indicated that some compounds could inhibit HIV replication effectively without significant cytotoxicity.

Case Studies

  • Anticancer Efficacy : A study conducted by Sayed et al. (2019) synthesized a series of new derivatives from pyrazole compounds and tested their efficacy against HepG2 cells. The results demonstrated that certain derivatives had IC50 values comparable to standard treatments like doxorubicin, indicating their potential as effective anticancer agents .
  • Antiviral Screening : In a screening of pyrazole-based compounds for HIV inhibition, two compounds were identified with strong antiviral activity. These compounds exhibited dose-dependent efficacy and were non-toxic to host cells, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrrolo[3,4-c]pyrazole ring can significantly influence biological activity. For example:

  • Substituents on the amino group : Alterations can enhance binding affinity to target proteins.
  • Carboxylate group positioning : Variations can affect solubility and bioavailability.

Q & A

Q. What synthetic strategies are commonly employed for constructing the pyrrolo[3,4-c]pyrazole core?

The pyrrolo[3,4-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate and acetic acid in ethanol under reflux can facilitate the formation of pyrazole-fused heterocycles from azido-aldehyde precursors . Additionally, tert-butyl carbamate-protected intermediates (e.g., tert-butyl esters) are often used to stabilize reactive amines during synthesis, as seen in analogous pyrazole-4-carboxylic acid derivatives . Key steps include:

  • Cyclization of azido-aldehydes with hydrazine.
  • Use of tert-butyloxycarbonyl (Boc) groups to protect amino functionalities.
  • Optimization of solvent systems (e.g., ethanol, DMF) and catalysts (e.g., iodine for regioselective amination) .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques such as HPLC (for purity ≥95%), NMR (¹H/¹³C for regiochemistry), and mass spectrometry (HRMS for molecular ion confirmation) are critical. For example:

  • ¹H NMR : Peaks near δ 1.4 ppm indicate tert-butyl groups, while aromatic protons appear between δ 7.0–8.0 ppm .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity .
  • X-ray crystallography : Resolve ambiguous regiochemistry via SHELX-refined structures, leveraging hydrogen-bonding patterns for confirmation .

Q. What are the stability considerations for storage and handling?

The compound should be stored at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group. Degradation studies in DMSO-d₆ or CDCl₃ over 72 hours can monitor stability via NMR .

Advanced Research Questions

Q. How can cross-coupling reactions modify the pyrrolo[3,4-c]pyrazole scaffold for SAR studies?

Suzuki-Miyaura coupling is effective for introducing aryl/heteroaryl groups. For example:

  • Use Pd(PPh₃)₄ and K₃PO₄ in degassed DMF/H₂O to couple boronic acids to halogenated pyrazole intermediates .
  • Optimize reaction time (12–24 hours) and temperature (80–100°C) to achieve yields >70% .
  • Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity .

Q. What computational methods predict intermolecular interactions in crystallography?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrogen-bonding networks and π-π stacking interactions. Compare computational results with experimental X-ray data (e.g., SHELXL-refined structures) to validate packing motifs . Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding patterns, aiding in polymorph prediction .

Q. How does the tert-butyl group influence solubility and bioavailability?

  • Solubility : The tert-butyl carbamate enhances lipophilicity (logP >2), reducing aqueous solubility. Solubility parameters (e.g., Hansen solubility) in DMSO or ethanol should be experimentally determined .
  • Bioavailability : Metabolic stability assays (e.g., liver microsome incubation) assess carbamate hydrolysis rates. Replace tert-butyl with hydrophilic groups (e.g., PEG chains) to improve pharmacokinetics .

Q. What biological targets are associated with pyrrolo[3,4-c]pyrazole derivatives?

These compounds show affinity for G protein-coupled receptors (GPCRs). For instance, analogs with fluorophenyl substituents act as GPR55 antagonists (IC₅₀ <1 µM) in calcium mobilization assays . Key modifications for activity include:

  • Fluorination at the 4-position to enhance binding.
  • Substituents on the pyrazole nitrogen to modulate selectivity .

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